molecular formula C27H37N5O9 B1662828 Tandospirone citrate CAS No. 112457-95-1

Tandospirone citrate

Numéro de catalogue: B1662828
Numéro CAS: 112457-95-1
Poids moléculaire: 575.6 g/mol
Clé InChI: DMLGUJHNIWGCKM-DPFKZJTMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le citrate de SM-3997, également connu sous le nom de citrate de tandospirone, est un agoniste partiel puissant et sélectif du récepteur 5-HT1A. Il est principalement utilisé comme médicament anxiolytique pour le traitement des troubles anxieux. Le composé a montré un potentiel significatif dans la recherche scientifique en raison de ses propriétés pharmacologiques uniques .

Méthodes De Préparation

La préparation du citrate de SM-3997 implique plusieurs voies de synthèse et conditions de réaction. L'une des méthodes comprend la réaction de la tandospirone avec l'acide citrique pour former le sel de citrate. Le processus implique la dissolution de la tandospirone dans un solvant approprié, suivie de l'ajout d'acide citrique sous des conditions contrôlées de température et de pH. La solution résultante est ensuite soumise à une cristallisation pour obtenir le sel de citrate pur .

Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté du composé. Cela implique l'utilisation de réactifs de haute pureté, un contrôle précis des paramètres de réaction et des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Key Reaction Steps:

  • Alkylation of Exo-2,3-norbornanedicarboximide

    • Exo-2,3-norbornanedicarboximide undergoes alkylation with 1,4-dibromobutane to form an intermediate .

    • Subsequent alkylation with 2-(1-piperazinyl)pyrimidine yields tandospirone .

  • Salt Formation with Citric Acid

    • Tandospirone is dissolved in a mixed solvent system (acetone:ether = 1–25:1 v/v) .

    • Citric acid dissolved in acetone is added, and the mixture is heated (30°C to solvent reflux, optimally 35°C) .

    • The reaction forms this compound (SM-3997 crystal form IV) upon cooling and crystallization .

Reaction Equation:

Tandospirone+Citric AcidAcetone/EtherTandospirone Citrate (Crystal Form IV)\text{Tandospirone} + \text{Citric Acid} \xrightarrow{\text{Acetone/Ether}} \text{this compound (Crystal Form IV)}

Optimization of Reaction Conditions

The yield and crystallinity of this compound depend on solvent ratios, temperature, and stoichiometry .

Critical Parameters:

ParameterOptimal RangeImpact on Reaction
Solvent Ratio (Acetone:Ether) 1:15–1:25 (v/v)Higher ether content improves crystal purity .
Temperature 35°C (reflux)Avoids decomposition; ensures complete reaction .
Molar Ratio (Tandospirone:Citric Acid) 1:1–1:1.5Excess citric acid reduces yield due to byproducts .

Yield and Purity Data:

MethodSolvent SystemYield (%)Melting Point (°C)Crystal Form
Acetone/Ether 600 mL acetone + 300 mL ether99.0165.5–166.5Form IV
Ethanol Ethanol95.0169–170Form I
Ethyl Acetate Ethyl acetate95.0169–171Form I

Solvent-Dependent Crystallization

  • Acetone/Ether System : Produces crystal form IV with distinct X-ray diffraction (XRD) peaks at 2θ = 11.2°, 12.2°, and 24.7° . This form exhibits higher solubility (10.4 mg/mL in water) compared to ethanol-derived forms .

  • Ethanol/Water System : Yields crystal form I (XRD peaks at 2θ = 7.8°, 15.6°, and 23.4°), which has lower solubility and higher melting points .

Impact of Temperature on Yield

  • At 125°C , the reaction achieves 90% yield with optimal product quality .

  • Temperatures >145°C lead to darker products and reduced yields (80%) due to thermal degradation .

Reaction Mechanism

  • The reaction proceeds via proton transfer from citric acid to the piperazinyl nitrogen of tandospirone, forming a stable citrate salt .

  • Girgnard-like alkylation in the norbornane intermediate step ensures regioselectivity .

Role of Solvents

  • Acetone : Polar aprotic solvent enhances citric acid solubility.

  • Ether : Reduces polarity, promoting crystallization by lowering solubility of the product .

Analytical Methods

  • XRD : Confirms crystal form IV (peaks at 2θ = 11.2°, 24.7°) .

  • HPLC : Purity >99% for pharmaceutical formulations .

  • Melting Point : 165.5–166.5°C (form IV) vs. 169–171°C (form I) .

Stability Studies

  • This compound is stable under inert atmospheres but hygroscopic, requiring storage at <-20°C .

Process Parameters

ParameterIndustrial Scale Optimization
Batch Size 80–100 kg tandospirone per batch .
Reaction Time 6–12 hours for crystallization .
Purification Vacuum filtration and reduced-pressure drying .

Applications De Recherche Scientifique

Treatment of Generalized Anxiety Disorder (GAD)

TDS has been extensively studied for its effectiveness in GAD. A multicenter randomized controlled trial demonstrated that both 30 mg/day and 60 mg/day doses were effective in reducing anxiety symptoms, with improvements noted on the Hamilton Anxiety Scale (HAMA) . The study highlighted the drug's safety profile, showing no significant adverse effects across different dosages.

Functional Dyspepsia with Anxiety

Research indicates that TDS can alleviate symptoms of functional dyspepsia (FD), particularly when anxiety is a contributing factor. A randomized controlled trial found that patients receiving TDS reported significant improvements in abdominal symptom scores compared to placebo, with notable enhancements in upper abdominal pain and discomfort . The study also revealed improvements in quality of life as measured by the SF-8 questionnaire.

Vascular Depression and Cognitive Impairment

Recent studies have explored TDS's role in treating vascular depression (VaDep) associated with mild cognitive impairment (MCI). Findings suggest that TDS can improve cognitive function and reduce depressive symptoms in this population, potentially due to its serotonergic activity . A study indicated that patients receiving TDS showed marked improvements on cognitive assessments and overall mood scales compared to controls.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of TDS reveals a favorable absorption mechanism, characterized by a half-life conducive to once-daily dosing regimens . Studies have shown that TDS effectively crosses the blood-brain barrier, enhancing its therapeutic impact on CNS disorders. Its action primarily involves modulation of serotonin pathways, particularly within the limbic system, which is integral to mood regulation and anxiety response.

Combination Therapies

TDS has also been investigated as an adjunct therapy alongside other medications. For instance, combining TDS with drawing therapy has shown promising results in improving medication compliance and overall treatment efficacy for anxiety disorders . This integrative approach underscores the potential for TDS to enhance therapeutic outcomes when used alongside psychological interventions.

Case Study: Efficacy in Alzheimer’s Disease Patients

A cohort study involving patients with mild to moderate Alzheimer's disease demonstrated that TDS significantly improved anxiety symptoms and cognitive function over a 12-week period . EEG power spectral analysis indicated reductions in anxiety-related brain activity, suggesting a direct neurophysiological effect of the drug.

Randomized Controlled Trials

Several randomized controlled trials have validated the efficacy of TDS across various conditions:

  • A study on GAD showed significant reductions in HAMA scores among participants treated with TDS compared to placebo .
  • Another trial focused on FD patients highlighted substantial improvements in gastrointestinal symptoms linked to anxiety management through TDS administration .

Data Summary Table

Application AreaStudy TypeKey Findings
Generalized Anxiety DisorderRCTSignificant reduction in HAMA scores
Functional DyspepsiaRCTImproved abdominal symptoms vs placebo
Vascular Depression & MCICohort StudyEnhanced cognitive function and mood improvement
Combination TherapyClinical TrialImproved compliance and efficacy with DT

Mécanisme D'action

SM-3997 citrate exerts its effects primarily through its action on the 5-HT1A receptors. It binds to these receptors with high affinity, leading to the modulation of serotonin levels in the brain. This results in anxiolytic effects without the sedative and muscle relaxant properties commonly associated with benzodiazepines. The compound does not interact significantly with other receptor systems, making it a selective and effective anxiolytic agent .

Comparaison Avec Des Composés Similaires

Le citrate de SM-3997 est souvent comparé à d'autres agents anxiolytiques tels que la buspirone et le diazépam. Contrairement aux benzodiazépines, le citrate de SM-3997 ne produit pas d'effets sédatifs ou myorelaxants significatifs. Il a également un potentiel inférieur de dépendance et de symptômes de sevrage par rapport aux benzodiazépines. Des composés similaires incluent :

Le citrate de SM-3997 se démarque par son action sélective sur les récepteurs 5-HT1A et son profil d'effets secondaires favorable.

Activité Biologique

Tandospirone citrate is a pharmacologically significant compound primarily recognized for its action as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, emphasizing its pharmacodynamics, clinical efficacy, and potential therapeutic applications based on diverse research findings.

Pharmacological Profile

This compound exhibits a high affinity for the 5-HT1A receptor, with a binding affinity (Ki) of approximately 27 nM , making it a potent selective agonist. Its selectivity is notable as it shows significantly lower potency at other receptors, including 5-HT2, alpha-adrenergic, and dopamine receptors, with Ki values ranging from 1300 to 41000 nM . This selectivity underpins its therapeutic use in treating anxiety disorders and functional dyspepsia.

Table 1: Receptor Affinity of this compound

Receptor Type Ki (nM)
5-HT1A27 ± 5
5-HT21300 - 41000
Alpha-1 Adrenergic1300 - 41000
Alpha-2 Adrenergic1300 - 41000
Dopamine D1 & D21300 - 41000
5-HT1BInactive

The mechanism through which tandospirone exerts its effects involves several pathways:

  • Receptor Activation : Tandospirone selectively stimulates postsynaptic 5-HT1A receptors located in the limbic system, including the amygdala and hippocampus, which are critical areas for mood regulation.
  • Neuronal Activity Modulation : It inhibits adenylate cyclase activity via G-protein coupling, leading to decreased cAMP levels and reduced neuronal excitability. Additionally, it activates G-protein-gated inwardly rectifying potassium (GIRK) channels, promoting hyperpolarization of neurons .

Anxiety Disorders

This compound has been extensively studied for its efficacy in treating anxiety disorders. A clinical trial involving 128 patients demonstrated that tandospirone significantly improved anxiety symptoms as measured by the Hamilton Anxiety Scale (HAMA) and enhanced sleep quality . The study found that patients receiving tandospirone exhibited a total response rate of 86.94% , compared to 96.88% in those receiving combined treatment with drawing therapy (DT), indicating a synergistic effect when used alongside behavioral therapies.

Functional Dyspepsia

In another study focusing on functional dyspepsia (FD), tandospirone was administered at a dosage of 10 mg three times daily for four weeks. The results indicated significant improvements in abdominal symptom scores and quality of life metrics compared to placebo . Notably, patients treated with tandospirone showed greater symptom relief over time, particularly in upper abdominal pain.

Case Studies and Observations

  • Case Study on Anxiety Disorders : A randomized controlled trial reported that patients receiving tandospirone showed marked reductions in anxiety symptoms and improved medication compliance compared to controls .
  • Functional Dyspepsia Improvement : In a cohort study, patients treated with tandospirone experienced significant improvements in gastrointestinal symptoms and psychological well-being .

Pharmacokinetics

Tandospirone is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and permeability. However, it exhibits low absolute bioavailability (approximately 0.24% ) due to extensive metabolism . The pharmacokinetic profile reveals a half-life of around 1.38 hours , indicating rapid clearance from the body following administration.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value
Half-Life (t½)1.38 ± 0.46 hours
Absolute Bioavailability0.24%
AUC (i.g.)114.7 ± 40 ng/mL*h
AUC (i.v.)48,400 ± 19,110 ng/mL*h

Safety Profile

Tandospirone is generally well-tolerated with a low incidence of adverse effects. The most common side effect reported is dizziness, which occurred in approximately 6.7% of patients treated with tandospirone compared to 2.7% in the placebo group .

Propriétés

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLGUJHNIWGCKM-DPFKZJTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112457-95-1
Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112457-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tandospirone citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANDOSPIRONE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tandospirone citrate
Reactant of Route 2
Tandospirone citrate
Reactant of Route 3
Tandospirone citrate
Reactant of Route 4
Tandospirone citrate
Reactant of Route 5
Tandospirone citrate
Reactant of Route 6
Tandospirone citrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.